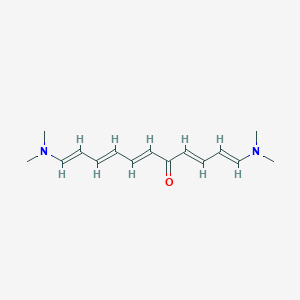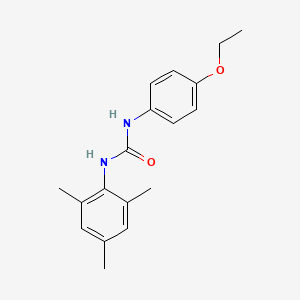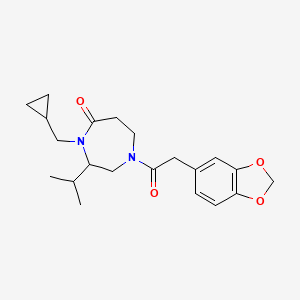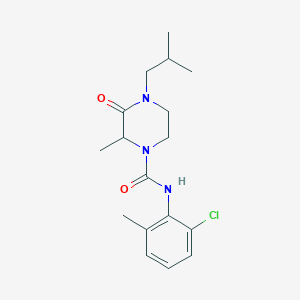
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one is a complex organic compound characterized by multiple conjugated double bonds and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the base structure: Starting with a suitable precursor, such as a polyene, the base structure can be formed through a series of aldol condensations.
Introduction of dimethylamino groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.
Final conjugation: The final step involves the formation of the conjugated system through dehydrogenation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies in organic electronics and photochemistry.
Biology and Medicine
The compound’s potential biological activity could be explored for medicinal applications, such as the development of new drugs or therapeutic agents. Its interaction with biological molecules could provide insights into its mechanism of action.
Industry
In industry, the compound could be used in the production of advanced materials, such as conductive polymers or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one would involve its interaction with molecular targets, such as enzymes or receptors. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1E,3E,5E)-1,6-bis(dimethylamino)hexa-1,3,5-triene: A shorter analog with similar functional groups.
(1E,3E,5E,7E)-1,8-bis(dimethylamino)octa-1,3,5,7-tetraene: Another analog with a different chain length.
Uniqueness
The uniqueness of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one lies in its extended conjugated system and the presence of multiple dimethylamino groups, which can impart unique electronic and chemical properties.
Propiedades
IUPAC Name |
(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-9-6-5-7-11-15(18)12-8-10-14-17(3)4/h5-14H,1-4H3/b6-5+,11-7+,12-8+,13-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEDSNKEXUTPMW-KULKJCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=CC(=O)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=C/C(=O)/C=C/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-1-[(4-methoxyphenyl)methyl]-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B5282300.png)
![N-cycloheptyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5282306.png)
![methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5282309.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5282325.png)
![N-[(6-chloropyridin-3-yl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide](/img/structure/B5282329.png)
![(5Z)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5282334.png)


![2-[benzyl(2-methyl-3-phenyl-2-propen-1-yl)amino]ethanol](/img/structure/B5282352.png)
![6-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5282360.png)
![1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5282367.png)

![ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5282393.png)
![2,2-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5282405.png)
